![molecular formula C33H21N5 B12891553 [Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino]ethene-1,1,2-tricarbonitrile CAS No. 65339-16-4](/img/structure/B12891553.png)
[Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino]ethene-1,1,2-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino)ethene-1,1,2-tricarbonitrile is a complex organic compound featuring a pyrrole ring system. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino)ethene-1,1,2-tricarbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a phenyl-substituted ethene tricarbonitrile in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as iron(III) chloride or copper(II) acetate are often employed to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted pyrrole compounds .
Wissenschaftliche Forschungsanwendungen
2-(Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino)ethene-1,1,2-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 2-(Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene: Known for its aggregation-induced emission properties and applications in photodynamic therapy.
Pyrrole derivatives: Various pyrrole-containing compounds exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
2-(Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino)ethene-1,1,2-tricarbonitrile stands out due to its unique combination of a pyrrole ring with multiple phenyl groups and nitrile functionalities. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
65339-16-4 |
|---|---|
Molekularformel |
C33H21N5 |
Molekulargewicht |
487.6 g/mol |
IUPAC-Name |
2-(N-(1,2,5-triphenylpyrrol-3-yl)anilino)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C33H21N5/c34-22-27(23-35)32(24-36)37(28-17-9-3-10-18-28)31-21-30(25-13-5-1-6-14-25)38(29-19-11-4-12-20-29)33(31)26-15-7-2-8-16-26/h1-21H |
InChI-Schlüssel |
HURYKHJDRHNLME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)N(C5=CC=CC=C5)C(=C(C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


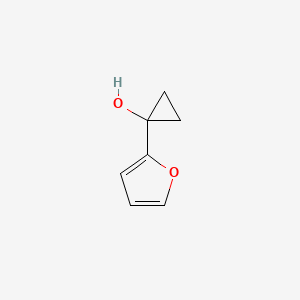
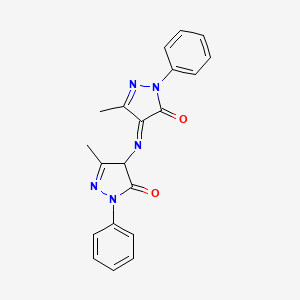

![4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide](/img/structure/B12891496.png)
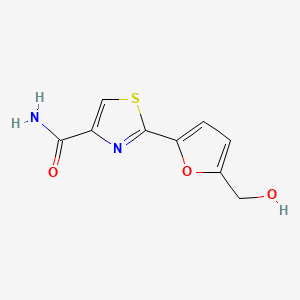
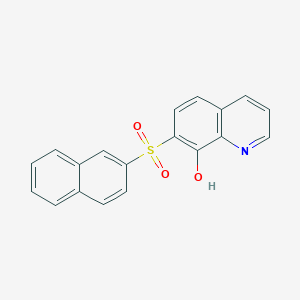
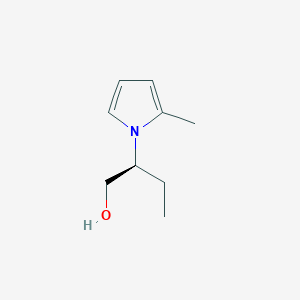

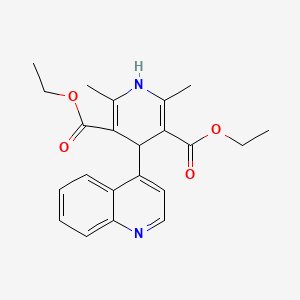
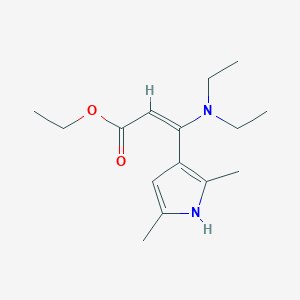
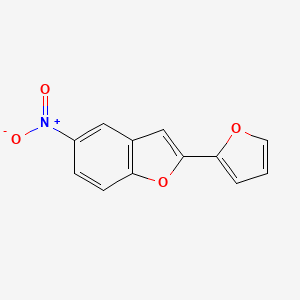
![2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole](/img/structure/B12891554.png)
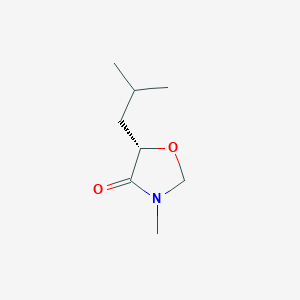
![6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12891560.png)
